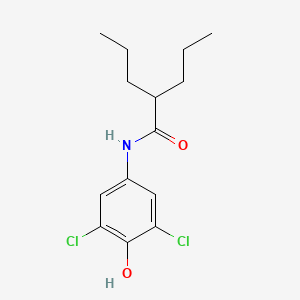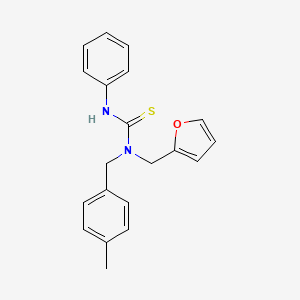
N-(2-furylmethyl)-N-(4-methylbenzyl)-N'-phenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-N-(4-methylbenzyl)-N'-phenylthiourea, also known as FMBPT, is a synthetic chemical compound that has been widely used in scientific research. This compound belongs to the class of thiourea derivatives and has been known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-(2-furylmethyl)-N-(4-methylbenzyl)-N'-phenylthiourea is not fully understood, but it has been suggested that it may act by inhibiting certain enzymes or proteins involved in the development of various diseases.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N-(4-methylbenzyl)-N'-phenylthiourea has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of viruses. N-(2-furylmethyl)-N-(4-methylbenzyl)-N'-phenylthiourea has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-furylmethyl)-N-(4-methylbenzyl)-N'-phenylthiourea in lab experiments is its diverse biological activities. This compound has been shown to exhibit a range of effects, making it useful for studying a variety of diseases. However, one limitation of using N-(2-furylmethyl)-N-(4-methylbenzyl)-N'-phenylthiourea is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Direcciones Futuras
There are a number of future directions for research on N-(2-furylmethyl)-N-(4-methylbenzyl)-N'-phenylthiourea. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanism of action of N-(2-furylmethyl)-N-(4-methylbenzyl)-N'-phenylthiourea and its potential therapeutic applications. Additionally, research on the synthesis of N-(2-furylmethyl)-N-(4-methylbenzyl)-N'-phenylthiourea derivatives may lead to the development of more potent and selective compounds.
Métodos De Síntesis
N-(2-furylmethyl)-N-(4-methylbenzyl)-N'-phenylthiourea can be synthesized using a multi-step reaction process. The first step involves the reaction of 4-methylbenzylamine with furfural to form N-(2-furylmethyl)-4-methylbenzylamine. This intermediate is then reacted with phenyl isothiocyanate to form N-(2-furylmethyl)-N-(4-methylbenzyl)-N'-phenylthiourea.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-N-(4-methylbenzyl)-N'-phenylthiourea has been widely used in scientific research due to its diverse biological activities. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. N-(2-furylmethyl)-N-(4-methylbenzyl)-N'-phenylthiourea has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-(furan-2-ylmethyl)-1-[(4-methylphenyl)methyl]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-16-9-11-17(12-10-16)14-22(15-19-8-5-13-23-19)20(24)21-18-6-3-2-4-7-18/h2-13H,14-15H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIJDBDNZVDOJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=S)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-ylmethyl)-1-(4-methylbenzyl)-3-phenylthiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

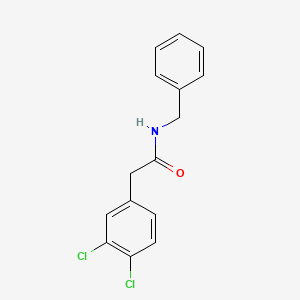
![2-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B5060190.png)
![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5060197.png)
![isopropyl 3-[1-(ethoxycarbonyl)propyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5060198.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5060200.png)


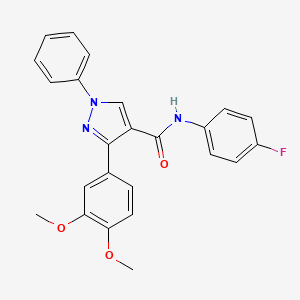
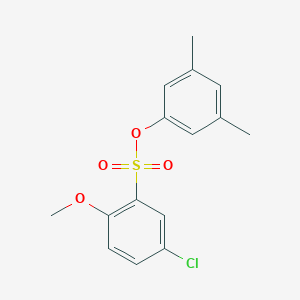
![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5060247.png)
![methyl (5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B5060249.png)
![2-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5060259.png)
